
5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid
Overview
Description
“5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid” is a type of furan platform chemical . It is a type of aromatic compound with a molecular weight of 294.30 and a molecular formula of C18H14O4 .
Synthesis Analysis
The synthesis of this compound could potentially involve the protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a carboxylic acid group, and a benzyloxyphenyl group . The benzyloxyphenyl group is attached to the furan ring at the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include free radical bromination, nucleophilic substitution, and oxidation . These reactions are facilitated by the benzylic position of the compound .Scientific Research Applications
Biochemical Synthesis and Structural Analysis
- Furan carboxylic acids, closely related to the chemical , have been recognized as valuable biobased building blocks in the pharmaceutical and polymer industries. For instance, a study detailed the one-pot enzyme cascade for controlled synthesis of furan carboxylic acids like 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural, underlining their potential in biochemical synthesis processes (Jia et al., 2019).
- Crystal structural analyses of benzo-furan derivatives have been conducted to understand their properties better. Such studies are crucial in elucidating the molecular structure and potential interactions of furan carboxylic acid derivatives, paving the way for their application in various scientific fields (Diana et al., 2019).
Antimicrobial and Antioxidant Properties
- Certain furan derivatives have shown significant antimicrobial and antioxidant properties. For example, compounds like 5-acetoxymethylfuran-3-carboxylic acid exhibited potent antibacterial activity, highlighting the potential of furan carboxylic acids in developing new antimicrobial agents (Ma et al., 2016).
Catalytic Processes and Chemical Synthesis
- Furan carboxylic acids have been a focal point in catalytic processes for constructing complex molecules. For instance, novel Pd(II)-mediated cascade carboxylative annulation was used to construct benzo[b]furan-3-carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Liao et al., 2005).
- Advanced biosynthesis techniques have been developed to convert biomass-derived furans into furan-based carboxylic acids, indicating the sustainable potential of these compounds in industrial applications (Wang et al., 2020).
Anticancer Research
- Furan derivatives have been synthesized and shown significant anticancer activity against various human cancer cell lines, suggesting their potential in developing novel anticancer agents (Srivastava et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-18(20)17-10-9-16(22-17)14-7-4-8-15(11-14)21-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBHNZBIKSCTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602383 | |
| Record name | 5-[3-(Benzyloxy)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889951-77-3 | |
| Record name | 5-[3-(Benzyloxy)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



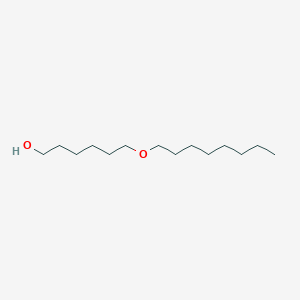

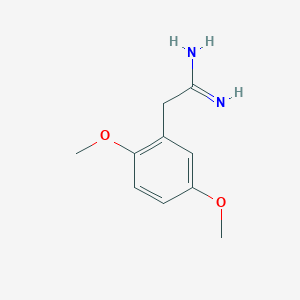



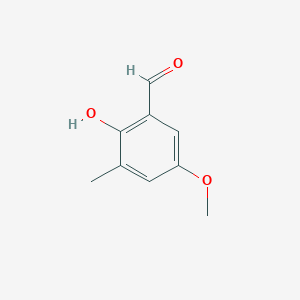
![4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine](/img/structure/B3058261.png)
![5'-Formyl-[2,2']bifuranyl-5-carboxylic acid](/img/structure/B3058262.png)
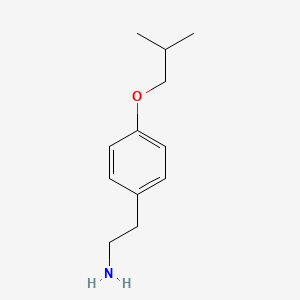
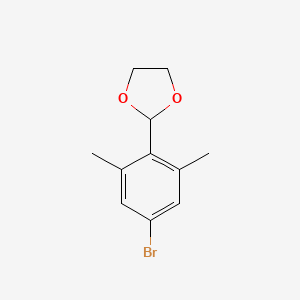
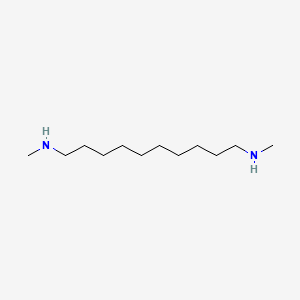
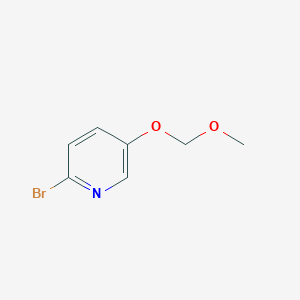
![Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]-](/img/structure/B3058268.png)